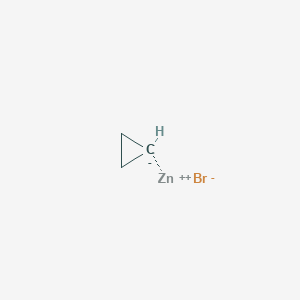

Bromo(cyclopropyl)ZINC

Description

Properties

Molecular Formula |

C3H5BrZn |

|---|---|

Molecular Weight |

186.4 g/mol |

IUPAC Name |

zinc;cyclopropane;bromide |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |

InChI Key |

IKVDXUFZJARKPF-UHFFFAOYSA-M |

Canonical SMILES |

C1C[CH-]1.[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Bromo Cyclopropyl Zinc and Analogous Cyclopropylzinc Reagents

Direct Preparation Approaches

Direct methods for synthesizing cyclopropylzinc reagents involve the reaction of a cyclopropyl (B3062369) halide with zinc metal. The efficiency of this process is heavily dependent on the reactivity of the zinc, which often requires activation.

Oxidative Addition of Zinc to Cyclopropyl Halide Precursors

The direct insertion of zinc metal into a carbon-halogen bond of a cyclopropyl halide is a fundamental method for preparing cyclopropylzinc halides. This reaction, known as oxidative addition, involves the formal oxidation of zinc(0) to zinc(II).

The reactivity of commercially available zinc powder is often insufficient for efficient oxidative addition due to a passivating oxide layer on its surface. Consequently, various methods have been developed to activate the zinc.

One prominent method involves the use of "Rieke zinc," a highly reactive form of zinc prepared by the reduction of zinc(II) salts, such as zinc chloride, with a reducing agent like lithium naphthalenide. nih.gov This activated zinc readily undergoes oxidative addition with a range of organic halides, including cyclopropyl bromides, under mild conditions. riekemetals.com

Chemical activation during the reaction is another common strategy. The addition of activating agents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) can facilitate the reaction. nih.gov TMSCl is thought to remove the oxide layer, exposing the reactive zinc(0) surface. nih.gov Furthermore, the presence of lithium chloride (LiCl) has been shown to significantly accelerate the formation of organozinc reagents. organic-chemistry.org LiCl is believed to aid in the solubilization of the organozinc species from the zinc surface, thereby preventing surface passivation and promoting further reaction. nih.gov

| Activation Method | Description | Key Advantages |

|---|---|---|

| Rieke Zinc | Prepared by the reduction of Zn(II) salts with reducing agents like lithium naphthalenide. nih.gov | Highly reactive, allowing for oxidative addition under mild conditions. riekemetals.com |

| Chemical Activators (e.g., TMSCl) | Added during the reaction to remove the passivating oxide layer on the zinc surface. nih.gov | Convenient in-situ activation. |

| Lithium Chloride (LiCl) | Promotes the solubilization of the organozinc product from the zinc surface. nih.gov | Increases reaction rates and yields. organic-chemistry.org |

While activation is often necessary, the direct insertion of zinc into non-activated carbon-halogen bonds can be achieved, particularly with more reactive cyclopropyl halides. The success of this approach is influenced by the nature of the halide and the reaction conditions. For instance, cyclopropyl iodides are generally more reactive than the corresponding bromides.

Transmetalation Reactions for Cyclopropylzinc Generation

Transmetalation, the exchange of a metal between two organometallic compounds, provides an alternative and often milder route to cyclopropylzinc reagents. This approach is particularly useful when the direct reaction with zinc is sluggish or incompatible with other functional groups present in the molecule.

A widely used transmetalation method involves the reaction of a pre-formed Grignard reagent, cyclopropylmagnesium bromide, with a zinc salt, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). organic-chemistry.orgnih.gov This reaction proceeds by exchanging the magnesium for zinc, yielding the desired cyclopropylzinc bromide.

The use of cyclopropylmagnesium bromide, which is commercially available or can be prepared from cyclopropyl bromide and magnesium metal, offers a convenient entry point to the corresponding zinc reagent. sigmaaldrich.com The subsequent addition of a zinc halide effectively "softens" the highly reactive Grignard reagent, leading to a more chemoselective organozinc species. organic-chemistry.org This method has proven effective in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov

| Grignard Reagent | Zinc Salt | Product | Key Features |

|---|---|---|---|

| Cyclopropylmagnesium bromide | ZnBr₂ or ZnCl₂ | Bromo(cyclopropyl)ZINC | Milder and more chemoselective than the Grignard precursor. organic-chemistry.org |

The iodine/zinc exchange reaction is another powerful transmetalation method for the preparation of organozinc reagents. rsc.orgnih.gov This reaction typically involves treating an organic iodide with a diorganozinc compound, such as diethylzinc (Et₂Zn) or diisopropylzinc (iPr₂Zn). researchgate.netuni-muenchen.de

For the synthesis of cyclopropylzinc reagents, this would entail the reaction of cyclopropyl iodide with a suitable diorganozinc reagent. The exchange process is driven by the formation of a more stable alkyl-iodide bond and the desired organozinc product. The reaction can often be promoted by the addition of catalysts or activating agents. nih.gov For instance, the presence of lithium salts can accelerate the exchange. uni-muenchen.de Non-metallic organic superbases have also been shown to promote iodine-zinc exchange reactions, offering a metal-free activation method. rsc.orgresearchgate.net

| Starting Material | Zinc Reagent | Promoter/Catalyst (Example) | Product |

|---|---|---|---|

| Cyclopropyl iodide | Diethylzinc (Et₂Zn) | t-Bu-P4 base rsc.orgresearchgate.net | Cyclopropyl(ethyl)zinc |

| Cyclopropyl iodide | Diisopropylzinc (iPr₂Zn) | Li(acac) uni-muenchen.de | Cyclopropyl(isopropyl)zinc |

Boron/Zinc Exchange Reactions

A versatile method for preparing functionalized diorganozinc reagents involves the exchange reaction between an organoborane and a dialkylzinc compound, such as diethylzinc. nih.gov This boron-zinc exchange allows for the synthesis of a wide array of polyfunctional primary, secondary, and benzylic diorganozincs. nih.gov The process typically begins with the hydroboration of an olefin to produce an alkylborane, which then readily undergoes transmetalation with diethylzinc. nih.gov

This methodology has been developed to create chiral organozinc reagents with high enantiomeric purity. nih.gov For instance, an enantio- and diastereoselective hydroboration followed by a boron-zinc exchange sequence can produce chiral organozinc reagents that participate in stereospecific coupling reactions. nih.gov While this exchange occurs with a loss of stereochemistry when using secondary dialkylzincs prepared from diastereomerically pure diethyl(alkyl)boranes, it remains a powerful strategy for generating functionalized chiral secondary alkylzinc reagents. nih.govresearchgate.net

Generation from Alkenylzinc Derivatives

Cyclopropylzinc species can also be generated from alkenylzinc intermediates. One such method involves a sequence starting with the hydroboration of an alkyne, followed by a transmetalation with zinc chloride to produce a vinyl zinc compound. scielo.br This alkenylzinc reagent can then react with an aldehyde to form an allylic alkoxide. Subsequent diastereoselective cyclopropanation with a reagent like EtZnCH₂I yields the desired cyclopropane (B1198618) product. scielo.br The high diastereoselectivity in this final step is attributed to a transition state where the zinc reagent is coordinated to the chiral allylic alcohol. scielo.br

In Situ Formation of Cyclopropylzinc Species

The in situ formation of cyclopropylzinc reagents, where the reactive species is generated and used in the same reaction vessel, offers a streamlined approach to synthesizing cyclopropane-containing molecules. This avoids the isolation of potentially unstable organometallic intermediates.

Directed Carbozincation of Cyclopropene (B1174273) Derivatives

A highly effective method for the in situ generation of functionalized cyclopropylzinc reagents is the directed carbozincation of cyclopropene derivatives. nih.govacs.orgorganic-chemistry.org This reaction involves the addition of a diorganozinc reagent across the double bond of a cyclopropene, guided by a directing group on the substrate. nih.govnih.gov The resulting cyclopropylzinc intermediates can be trapped by various electrophiles in stereospecific reactions, providing a powerful tool for constructing functionalized cyclopropanes. nih.govacs.orgorganic-chemistry.org This approach is particularly advantageous as it can utilize organozinc reagents generated in situ from more readily available Grignard reagents, broadening the scope of the method. nih.govacs.org

The directed carbozincation of cyclopropenes is effectively catalyzed by copper(I) salts. nih.govacs.orgorganic-chemistry.org It is a well-established principle that copper complexes can catalyze the conjugate addition of organozinc reagents. nih.gov This concept was extended to cycloprop-2-ene carboxylates, which are considered homologs of α,β-unsaturated carbonyl compounds. nih.gov The copper-catalyzed addition of diorganozinc reagents to cyclopropene derivatives proceeds with high facial selectivity, leading to the formation of diastereo- and enantiomerically enriched polysubstituted cyclopropanes. acs.orgacs.orgacs.orgnih.govthieme-connect.com This operationally simple procedure often requires only small quantities of inexpensive and commercially available copper catalysts. acs.orgthieme-connect.com

The stereochemical outcome of the carbozincation reaction is controlled by directing groups present on the cyclopropene substrate. nih.gov Ester and oxazolidinone functions have been shown to be highly effective at directing the addition of various organozinc reagents with excellent facial selectivity. nih.govacs.orgorganic-chemistry.orgnih.gov

Ester Groups : As cycloprop-2-ene carboxylates are analogous to α,β-unsaturated carbonyl compounds, the ester group can direct the carbozincation, similar to how esters direct catalytic hydroboration reactions. nih.gov This allows for the direct use of cycloprop-2-ene carboxylic esters, which are readily available from the transition-metal-catalyzed reactions of alkynes with α-diazo esters. acs.orgnih.gov

Oxazolidinone Groups : Acyloxazolidinone auxiliaries are also powerful directing groups for the carbozincation of cyclopropenes. nih.govacs.org They are particularly crucial for derivatives of the parent cycloprop-2-ene carboxylic acid, as the corresponding ester derivatives of this acid can be unstable. nih.govacs.org In contrast, oxazolidinone derivatives are often stable for long-term storage and react with high diastereoselectivity. nih.gov

The use of these directing groups ensures high diastereoselectivity and, for certain substrates, high regioselectivity, enabling the synthesis of cyclopropanes with quaternary centers. nih.govacs.org

| Cyclopropene Substrate | Diorganozinc Reagent (R₂Zn) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Ethyl 1-methylcycloprop-2-ene-1-carboxylate | Et₂Zn | Ethyl 2-ethyl-1-methylcyclopropane-1-carboxylate | 81 | >95:5 |

| Ethyl 1-methylcycloprop-2-ene-1-carboxylate | Me₂Zn | Ethyl 1,2-dimethylcyclopropane-1-carboxylate | 80 | >95:5 |

| Ethyl 1-phenylcycloprop-2-ene-1-carboxylate | Et₂Zn | Ethyl 2-ethyl-1-phenylcyclopropane-1-carboxylate | 82 | >95:5 |

| 3-(Cycloprop-2-ene-1-carbonyl)oxazolidin-2-one derivative | Et₂Zn | 3-(2-Ethylcyclopropane-1-carbonyl)oxazolidin-2-one derivative | 75 | >95:5 |

| 3-(Cycloprop-2-ene-1-carbonyl)oxazolidin-2-one derivative | (o-tolyl)₂Zn | 3-(2-(o-tolyl)cyclopropane-1-carbonyl)oxazolidin-2-one derivative | 81 | >93:7 |

Formation from Zinc Carbenoid Precursors

Cyclopropylzinc species can be formed as intermediates in cyclopropanation reactions that utilize zinc carbenoids. The most well-known of these is the Simmons-Smith reaction, which involves an organozinc carbenoid that reacts with an alkene or alkyne to stereospecifically form a cyclopropane. scielo.brwikipedia.org The carbenoid is typically generated from diiodomethane and a zinc-copper couple, forming a species often represented as iodomethylzinc iodide (ICH₂ZnI). wikipedia.org This reagent delivers a methylene group to both carbons of the double bond simultaneously, preserving the stereochemistry of the starting alkene in the cyclopropane product. wikipedia.org

Furthermore, functionalized organozinc carbenoids can be generated and used for cyclopropane synthesis. For example, "amidoorganozinc" carbenoids can be derived from N,N-diethoxymethyloxazolidinone precursors in the presence of zinc and chlorotrimethylsilane, which then react with alkenes to form N-cyclopropyl oxazolidinones. ucl.ac.uk

Simmons-Smith Reaction and Its Academic Modifications (e.g., Furukawa, Shi, Charette)

The Simmons-Smith reaction is a cornerstone for the synthesis of cyclopropanes and their corresponding zinc reagents. acs.org It traditionally involves the reaction of an alkene with a dihalomethane in the presence of a zinc-copper couple to form a zinc carbenoid intermediate, which then effects the cyclopropanation. nih.govresearchgate.net The initially formed organozinc species is an iodomethylzinc iodide (IZnCH₂I). nih.gov Over the years, several key modifications have been developed to improve the reaction's efficiency, substrate scope, and stereoselectivity.

The Furukawa modification , developed in 1966, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple. nih.govresearchgate.net This homogeneous system offers increased reactivity and is particularly effective for the cyclopropanation of a wide range of olefins, including those that are prone to cationic polymerization. nih.govresearchgate.net The active reagent in the Furukawa modification is iodomethylzinc iodide, generated from the reaction of diethylzinc and diiodomethane. nih.gov This modification has become a preferred method in modern organic synthesis due to its reliability and broad applicability. researchgate.net

The Shi modification addresses the limitation of the traditional Simmons-Smith reagent to electron-rich alkenes. By introducing a Lewis acidic additive, specifically trifluoroacetic acid (TFA), a more nucleophilic zinc carbenoid, CF₃CO₂ZnCH₂I, is formed. nih.gov This reagent can effectively cyclopropanate unfunctionalized and even electron-deficient alkenes. nih.gov Other acidic modifiers have been explored, but TFA remains the most commonly used.

The Charette modification involves the use of a bipyridine ligand in conjunction with the zinc carbenoid. The resulting bipyridine-ligated zinc carbenoid complex, (bipy)Zn(CH₂I)₂, is a well-defined species that can be isolated and stored. nih.gov This modification enhances the stability of the reagent and allows for the cyclopropanation of a broader range of substrates, including those containing sensitive functional groups like alcohols, which can be deprotonated by the unmodified Simmons-Smith reagent. nih.gov

| Modification | Key Reagents | Nature of Zinc Carbenoid | Key Advantages |

|---|---|---|---|

| Furukawa | Et₂Zn, CH₂I₂ | Homogeneous | Increased reactivity, suitable for polymerizable olefins. nih.govresearchgate.net |

| Shi | Et₂Zn, CH₂I₂, TFA | More nucleophilic | Effective for electron-deficient and unfunctionalized alkenes. nih.gov |

| Charette | Et₂Zn, CH₂I₂, Bipyridine | Stable, isolable complex | Broader substrate scope, including alcohols. nih.gov |

Development of Functionalized Organozinc Carbenoids

The development of functionalized organozinc carbenoids has significantly expanded the utility of cyclopropanation reactions, allowing for the direct introduction of functionalized cyclopropyl groups. These reagents are typically generated from precursors bearing the desired functional groups. Research in this area has focused on creating novel carbenoid precursors that can lead to the synthesis of highly functionalized cyclopropanes, which are valuable building blocks for natural products and biologically active compounds.

A notable advancement is the creation of enantiopure organozinc carbenoids derived from substituted chiral precursors. This has enabled the synthesis of novel, enantiopure, and highly functionalized N-cyclopropyl oxazolidinones. Furthermore, the intramolecular version of this cyclopropanation has been successfully applied using diethoxylactam derivatives as organozinc carbenoid precursors.

The reactivity of these carbenoids can be tuned by modifying the ligands on the zinc atom. For instance, replacing the iodide ligand with a more electron-withdrawing group can alter the electrophilicity of the carbenoid. Carbenoids such as (n-BuO)₂P(O)OZnCH₂I have been developed, which exhibit enhanced stability and can be stored in solution for extended periods. This particular carbenoid has proven to be a powerful cyclopropanating reagent for a variety of alkenes. researchgate.net

| Type of Functionalized Carbenoid | Precursor Example | Application |

|---|---|---|

| Enantiopure Amidoorganozinc Carbenoids | Substituted Chiral N,N-diethoxymethyloxazolidinones | Synthesis of enantiopure N-cyclopropyl oxazolidinones. |

| Intramolecular Carbenoids | Diethoxylactam derivatives | Intramolecular cyclopropanation reactions. |

| Phosphate-stabilized Carbenoids | (n-BuO)₂P(O)OH | General cyclopropanation with a storable reagent. researchgate.net |

Advanced and Emerging Synthetic Strategies

Beyond the classical modifications of the Simmons-Smith reaction, newer strategies are emerging that offer advantages in terms of efficiency, sustainability, and the ability to construct complex molecules in a more streamlined fashion.

Mechanochemical Activation of Zinc(0) for Organozinc Synthesis

Mechanochemical activation, typically through ball-milling, presents a solvent-free and efficient method for activating zinc(0) for the synthesis of organozinc species. This approach avoids the need for bulk solvents and can overcome some of the challenges associated with traditional solution-based syntheses, such as the use of toxic reagents and the need for inert atmospheres.

The mechanochemical Simmons-Smith cyclopropanation has been successfully demonstrated, showcasing a bulk solvent-free synthesis of cyclopropanes. This method relies on the activation of zinc(0) through ball-milling, which facilitates the formation of the organozinc carbenoid. This technique is not only more environmentally friendly but can also expand the synthetic possibilities by enabling reactions that are difficult to achieve in solution. The concomitant generation of the organozinc species and its engagement in subsequent reactions, such as Negishi cross-coupling, has also been reported using mechanochemical methods.

Tandem Reaction Sequences Incorporating Cyclopropylzinc Intermediate Formation

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to molecular synthesis. acs.org The in situ formation of cyclopropylzinc intermediates can be integrated into such sequences to rapidly build molecular complexity.

One example involves the formation of a zinc enolate, which then undergoes a cyclopropanation reaction with a zinc carbenoid. A proposed mechanism for the reaction of an enolate with a zinc carbenoid involves the initial formation of a cyclopropyl intermediate. This intermediate can then undergo further transformations, such as ring-opening, to generate more complex products. For instance, a second cyclopropanation/ring-opening sequence can lead to the formation of 1,4-dicarbonyl compounds. acs.org

Another strategy involves a tandem Heck-ring-opening of cyclopropyldiol derivatives. While not directly forming a this compound species, this demonstrates the integration of cyclopropane chemistry into tandem sequences. The initial cyclopropyl-containing substrate can be generated through methods involving organozinc reagents. The subsequent palladium-catalyzed reaction showcases the utility of the cyclopropyl group as a reactive intermediate in complex reaction cascades. rsc.org The development of tandem reactions involving organozinc reagents is an active area of research, with the potential to streamline the synthesis of complex molecules containing the cyclopropyl motif.

Reactivity and Diverse Transformations of Bromo Cyclopropyl Zinc and Cyclopropylzinc Reagents

Carbon-Carbon Bond Formation Pathways

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Cyclopropylzinc reagents, including bromo(cyclopropyl)zinc, are particularly adept at this, participating in a range of powerful catalytic transformations.

Catalytic Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals are among the most powerful methods for constructing C-C bonds. Cyclopropylzinc reagents are excellent partners in these reactions, coupling with a variety of organic electrophiles.

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic chemistry. The coupling of cyclopropylzinc reagents with aryl and vinyl halides provides a direct route to cyclopropyl-substituted aromatic and olefinic compounds. A notable example is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, a reaction that is significantly enhanced by the in-situ addition of zinc bromide. This "softening" of the Grignard reagent improves functional group tolerance and reactivity. organic-chemistry.orgnih.gov Optimal conditions often involve a palladium acetate catalyst with a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine. organic-chemistry.org This methodology has been successfully applied to a range of aryl and heteroaryl bromides, demonstrating its versatility. organic-chemistry.org

Another approach involves the use of tricyclopropylbismuth in a palladium-catalyzed cross-coupling with aryl and heterocyclic halides and triflates. organic-chemistry.org This method is tolerant of numerous functional groups and, significantly, does not require strictly anhydrous conditions. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Cyclopropyl (B3062369) Organometallics with Halides

| Entry | Cyclopropyl Reagent | Halide | Catalyst | Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1 | c-PrMgBr | 4-Bromobenzonitrile | Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | THF | 65 | 95 | organic-chemistry.org |

| 2 | c-PrMgBr | 2-Bromopyridine | Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | THF | 65 | 85 | organic-chemistry.org |

| 3 | (c-Pr)₃Bi | 4-Iodoanisole | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 90 | 98 | organic-chemistry.org |

| 4 | (c-Pr)₃Bi | 3-Bromopyridine | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 90 | 85 | organic-chemistry.org |

| 5 | (c-Pr)₃Bi | Phenyl triflate | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 90 | 92 | organic-chemistry.org |

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. A mild and efficient nickel-catalyzed reductive cross-coupling protocol has been developed for the reaction of a variety of (hetero)aryl bromides with cyclopropyl bromide, yielding valuable arylcyclopropanes. nih.gov This method utilizes a simple Ni(II) precatalyst and a picolinamide-based ligand and is tolerant of a broad range of functional groups. nih.gov

A particularly innovative application of nickel catalysis is the C-C bond activation of cyclopropyl ketones. This strategy allows for the ring-opening of the cyclopropyl group and subsequent functionalization. In one such approach, the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane leads to 1,3-difunctionalized, ring-opened products. nih.gov Mechanistic studies suggest that a reduced nickel species, in cooperation with a redox-active terpyridine ligand, enables the C-C bond activation. nih.govresearchgate.netresearchgate.net The resulting alkylnickel(II) intermediate can then be trapped by various organozinc reagents. nih.gov

Table 2: Examples of Nickel-Catalyzed C-C Activation/Cross-Coupling of Cyclopropyl Ketones with Organozinc Reagents

| Entry | Cyclopropyl Ketone | Organozinc Reagent | Catalyst | Ligand | Additive | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenyl cyclopropyl ketone | (p-tolyl)ZnI | NiCl₂(dme) | Terpyridine | TMSCl, Zn | NMP | 74 | researchgate.net |

| 2 | 4-Methoxyphenyl cyclopropyl ketone | (p-tolyl)ZnI | NiCl₂(dme) | Terpyridine | TMSCl, Zn | NMP | 85 | nih.gov |

| 3 | 2-Naphthyl cyclopropyl ketone | PhZnI | NiCl₂(dme) | Terpyridine | TMSCl, Zn | NMP | 76 | nih.gov |

| 4 | Phenyl cyclopropyl ketone | (allyl)ZnBr | NiCl₂(dme) | Terpyridine | TMSCl, Zn | NMP | 72 | nih.gov |

Cobalt-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to those catalyzed by precious metals. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. For instance, a cobalt-catalyzed cross-coupling of functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides has been reported. nih.gov This protocol, which employs a simple cobalt(II) chloride catalyst and a bipyridine ligand, can be extended to include cyclopropylzinc reagents for the synthesis of cyclopropyl-substituted (hetero)arenes.

Table 3: Example of Cobalt-Catalyzed Cross-Coupling

| Entry | Alkylzinc Reagent | Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | Cyclopropylzinc chloride | 4-Bromobenzonitrile | CoCl₂ | 2,2'-Bipyridine | NMP | 25 | 71 | nih.gov |

| 2 | Cyclopropylzinc chloride | 2-Bromopyridine | CoCl₂ | 2,2'-Bipyridine | NMP | 25 | 65 | nih.gov |

Conjugate Addition Reactions

Cyclopropylzinc reagents can also participate in conjugate addition reactions, typically in the presence of a copper catalyst. This allows for the 1,4-addition of the cyclopropyl group to α,β-unsaturated carbonyl compounds and their derivatives.

The copper-catalyzed conjugate addition of organozinc reagents to enones is a well-established method for C-C bond formation. rsc.orgnih.govorganic-chemistry.org This reaction can be performed in water at room temperature by the in-situ generation of organocopper reagents from an alkyl halide, zinc powder, and a catalytic amount of a copper(I) salt. nih.govorganic-chemistry.org

Furthermore, a diastereoselective copper-catalyzed carbozincation of cyclopropene (B1174273) derivatives has been developed. nih.gov In this reaction, ester or oxazolidinone functionalities on the cyclopropene direct the addition of the diorganozinc reagent with high facial selectivity. nih.gov The resulting cyclopropylzinc species can then be trapped with various electrophiles. nih.gov This methodology has been expanded to include functionalized organozinc reagents prepared through an iodine/magnesium/zinc exchange, broadening the scope of accessible highly functionalized cyclopropanes. nih.gov

Table 4: Examples of Copper-Catalyzed Conjugate Addition of Organozinc Reagents

| Entry | Substrate | Organozinc Reagent | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2-phenylcycloprop-2-ene-1-carboxylate | Et₂Zn | CuCN | Methyl 2-ethyl-2-phenylcyclopropane-1-carboxylate | 85 | >95:5 | nih.gov |

| 2 | Methyl 2-n-butylcycloprop-2-ene-1-carboxylate | Me₂Zn | CuCN | Methyl 2-methyl-2-n-butylcyclopropane-1-carboxylate | 78 | >95:5 | nih.gov |

| 3 | Methyl 2-phenylcycloprop-2-ene-1-carboxylate | (4-cyanophenyl)₂Zn | CuCN | Methyl 2-(4-cyanophenyl)-2-phenylcyclopropane-1-carboxylate | 81 | >95:5 | nih.gov |

| 4 | 2-Cyclohexen-1-one | (c-Pr)₂Zn | Cu(OTf)₂/Chiral Ligand | 3-Cyclopropylcyclohexan-1-one | 98 | - | illinois.edu |

Homoconjugate Additions to Cyclopropyl Ketones

While direct homoconjugate addition of organometallic reagents to simple cyclopropyl ketones is not a widely reported transformation, related processes involving the formal addition to a 1,3-dicarbonyl equivalent derived from cyclopropyl ketones have been explored. The reactivity of cyclopropyl ketones in the presence of organozinc reagents often involves activation of the carbonyl group, which can lead to subsequent ring-opening or other transformations rather than a direct addition to the cyclopropane (B1198618) ring itself.

Research has shown that in the presence of Lewis acids, cyclopropyl ketones can be activated towards nucleophilic attack. For instance, the combination of organozinc reagents and chlorotrimethylsilane can lead to 1,3-difunctionalized, ring-opened products. nih.gov This suggests that the initial interaction is with the ketone functionality, which then facilitates the cleavage of the strained cyclopropane ring.

In the context of photocatalysis, aryl cyclopropyl ketones can undergo a formal [3+2] cycloaddition with olefins. nih.gov This process is initiated by a one-electron reduction of the ketone, forming a radical anion. This intermediate then engages with the olefin in a stepwise manner, ultimately leading to a cyclopentane ring system. While not a direct homoconjugate addition in the classical sense, this reaction achieves a similar outcome of adding a nucleophile (the olefin) at the β-position relative to the carbonyl group, with concomitant ring expansion. The use of Lewis acids such as Zn(OTf)₂ can facilitate this transformation by activating the cyclopropyl ketone towards the initial reduction. nih.gov

Electrophilic Quenching and Functionalization

Organozinc reagents, including this compound, are valuable intermediates for the formation of carbon-carbon and carbon-heteroatom bonds through reactions with various electrophiles. The functionalization of cyclopropane derivatives can be achieved with high stereoselectivity. For example, the reaction of a cis-cyclopropylmagnesium reagent, which can be considered a precursor to the corresponding organozinc species, with electrophiles like iodine proceeds with high retention of configuration. acs.orgnih.gov

The reactivity of organozinc reagents can be enhanced by the presence of salts like magnesium chloride, allowing for smooth addition reactions to carbonyl compounds and carbon dioxide at ambient temperature. organic-chemistry.org This highlights the utility of these reagents in introducing functional groups onto the cyclopropyl scaffold. The direct insertion of zinc metal into organohalides is a common method for preparing organozinc reagents, and various activating agents can be employed to facilitate this process. nih.gov

The versatility of cyclopropylzinc reagents is further demonstrated in their ability to participate in cross-coupling reactions. For instance, enantiomerically enriched cyclopropylzinc reagents can be prepared and subsequently functionalized with a range of electrophiles, including through palladium-catalyzed cross-coupling reactions, to afford highly substituted cyclopropanes. acs.org

Ring-Opening and Ring-Retention Methodologies

Organozinc-Promoted Ring Opening of Cyclopropanols

The strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, a process that can be promoted by organozinc reagents. arkat-usa.org This strategy provides a pathway to synthesize β-functionalized ketones from readily available cyclopropanols. The reaction is initiated by the formation of a zinc alkoxide from the cyclopropanol and the organozinc reagent, which then undergoes ring scission to generate a zinc homoenolate intermediate. arkat-usa.org

This ring-opening can be regioselective, offering a method for the preparation of α-methyl substituted ketones. arkat-usa.org However, the reaction can be sensitive to steric effects and the presence of other functional groups within the cyclopropanol substrate. For instance, cyclopropanols containing a free hydroxyl group in a side chain may not undergo ring-opening due to the formation of a stable chelate with the zinc reagent. arkat-usa.org

Investigation of Zinc Ketone Homoenolate Intermediates

The key intermediate in the organozinc-promoted ring opening of cyclopropanols is the zinc ketone homoenolate. arkat-usa.org While zinc homoenolates derived from esters and amides are well-studied, those of ketones have been less explored. The formation of these intermediates from cyclopropanols involves the treatment with a dialkylzinc reagent, which generates a zinc alkoxide that subsequently rearranges to the homoenolate. arkat-usa.org

Recent studies have shown that these zinc homoenolates can be "enolized" to form a bis-nucleophilic species. acs.orgtohoku.ac.jpchemrxiv.org This "enolized homoenolate" can then react with electrophiles at the α-position, followed by ring closure to regenerate the cyclopropane ring, thus achieving a β-functionalization of the original cyclopropanol with retention of the three-membered ring. acs.orgtohoku.ac.jpchemrxiv.org This reactivity highlights the dual nature of these intermediates.

Furthermore, zinc-enolized homoenolates can act as stereodefined α-oxyallylzinc nucleophiles in reactions with aldehydes, leading to the diastereoselective synthesis of vicinal anti-sec,tert-diols. acs.org The stereochemical outcome is attributed to a chelated (Z)-configuration of the enolized homoenolate and a bicyclic chair-like transition state. acs.org

Regioselective Synthesis of α-Methyl Substituted Ketones

A significant application of the organozinc-promoted ring opening of cyclopropanols is the regioselective synthesis of α-methyl substituted ketones. arkat-usa.org This transformation is achieved by the controlled cleavage of the cyclopropane ring. The regioselectivity of the ring opening is influenced by the substituents on the cyclopropanol.

The process provides a direct route to ketones with a methyl group at the α-position, a common structural motif in organic molecules. While the initial report focused on protonolysis of the intermediate zinc homoenolate, the potential for trapping this intermediate with other electrophiles to achieve further C-C bond formation is an area of ongoing research. arkat-usa.org

Transition Metal-Mediated C-C Bond Activation of Cyclopropyl Ketones

The activation of the C-C bonds in cyclopropyl ketones can be achieved using transition metal catalysts, providing a powerful strategy for synthetic transformations. wikipedia.org The high ring strain of cyclopropanes makes them susceptible to oxidative addition to transition metal complexes, forming a metallacyclobutane intermediate. wikipedia.org

In the case of cyclopropyl ketones, the coordination of the transition metal to the ketone oxygen can direct the oxidative addition to the proximal C-C bond. wikipedia.org Nickel and rhodium catalysts have been shown to be effective in this regard. The resulting metallacyclobutane can then undergo further reactions, such as migratory insertion of an alkyne, to form substituted cyclopentene products. wikipedia.org

A recent development in this area is the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane, which results in 1,3-difunctionalized, ring-opened products. nih.govresearchgate.net This reaction proceeds through a mechanism involving cooperation between a redox-active terpyridine ligand and the nickel center to enable the C-C bond activation. nih.govresearchgate.netchemrxiv.org The reduced nickel species activates the C-C bond via a concerted, asynchronous ring-opening transition state, forming an alkylnickel(II) intermediate that can then be engaged by various organozinc reagents. nih.govresearchgate.netchemrxiv.org

Formation of 1,3-Difunctionalized Ring-Opened Products

The strained carbocyclic framework of cyclopropane rings makes them susceptible to ring-opening reactions, providing a pathway to linear, difunctionalized molecules. A significant strategy involves the oxidative C–C bond activation of cyclopropanes to yield products with functional groups at the 1,3-positions. This transformation can be achieved using practical and commercially available reagents.

Research has demonstrated a general strategy for the 1,3-oxidation of various substituted cyclopropane substrates. This method has been successfully applied to synthesize a range of 1,3-difunctionalized compounds, including:

1,3-Difluorinated Products : Achieved through aryl iodide(I–III) catalysis. This reaction is compatible with substrates containing ether and amine functionalities.

1,3-Fluoroacetoxylated Products : Formed by introducing acetic acid into the 1,3-difluorination reaction conditions.

1,3-Diols : Synthesized via the net 1,3-dihydroxylation of cyclopropanes, using trifluoroacetic acid as both a promoter and nucleophile, followed by hydrolysis. nih.gov

1,3-Amino Alcohols : Obtained with high regioselectivity when the ring-opening reaction with trifluoroacetic acid is conducted in acetonitrile. nih.gov

1,3-Diamines : Also accessible through this catalytic oxidative ring-opening strategy. nih.gov

This catalytic oxidative ring-opening of cyclopropanes serves as a versatile tool for installing electronegative groups in a 1,3-relationship, which can significantly influence molecular conformation. nih.gov

Table 1: Examples of 1,3-Difunctionalized Products from Cyclopropane Ring Opening

| Product Type | Key Reagents | Reference |

|---|---|---|

| 1,3-Difluorides | Aryl iodide catalyst | nih.gov |

| 1,3-Fluoroacetates | Acetic acid | nih.gov |

| 1,3-Diols | Trifluoroacetic acid, H₂O | nih.gov |

| 1,3-Amino Alcohols | Trifluoroacetic acid, MeCN | nih.gov |

| 1,3-Diamines | Aryl iodide catalyst | nih.gov |

Stereoselective Access to γ-Substituted Silyl Enol Ethers

Silyl enol ethers are crucial intermediates in organic synthesis, particularly for stereoselective carbon-carbon bond formation. nih.gov While direct transformations of this compound to γ-substituted silyl enol ethers are specific, the underlying reactivity of related zinc intermediates provides a pathway to these structures. The generation of zinc homoenolates and their corresponding "enolized" forms from cyclopropanols is a key process. digitellinc.comacs.org This enolized homoenolate behaves as a γ-oxyallylzinc species, which is a prochiral nucleophile. digitellinc.com

The strategic trapping of such nucleophilic intermediates with silicon-based electrophiles is a foundational step in the synthesis of silyl enol ethers. Methodologies for the regio- and stereoselective synthesis of fully substituted silyl enol ethers often rely on precise control over the geometry of the enolate precursor. researchgate.nettechnion.ac.il For instance, Ni-catalyzed remote functionalization of ketones has been developed for the Z-selective synthesis of silyl enol ethers, highlighting the importance of controlling stereochemistry. nih.govrwth-aachen.de Another approach involves the C,O-difunctionalization of in situ-generated dipotassio α,β-dianion intermediates from 1-arylallylic alcohols to produce 3-functionalized (Z)-silyl enol ethers. rsc.org These related strategies underscore the chemical principles that would be required to stereoselectively synthesize γ-substituted silyl enol ethers from a cyclopropylzinc-derived intermediate.

Zinc-Catalyzed β-Functionalization of Cyclopropanols with Ring Retention

A significant challenge in the functionalization of cyclopropanols is the propensity of the three-membered ring to open. However, methodologies have been developed for the direct C-H functionalization of cyclopropanols that preserve the cyclopropane ring. Specifically, a zinc-catalyzed β-allylation of cyclopropanols with Morita-Baylis-Hillman (MBH) carbonates has been reported. acs.orgchemrxiv.orgnih.gov

This reaction is promoted by a zinc aminoalkoxide catalyst, which is generated from diethylzinc (Et₂Zn) and a β-amino alcohol. chemrxiv.org The process affords cyclopropyl-fused α-alkylidene-δ-valerolactone derivatives in moderate to good yields. acs.orgchemrxiv.orgacs.org Mechanistic studies indicate that the reaction does not proceed through a direct β-C–H cleavage. Instead, it involves a more complex pathway that allows for the retention of the cyclopropyl motif. acs.orgnih.govacs.org This transformation represents a novel approach to transform a simple cyclopropanol into more complex α,β- or β,β-difunctionalized ketones through subsequent reactions. acs.orgchemrxiv.org

Role of Enolized Homoenolate as a Bifunctional Intermediate

The key to the β-functionalization of cyclopropanols with ring retention lies in the formation of a unique bifunctional intermediate known as an "enolized homoenolate". acs.orgacs.orgresearchgate.net This species is generated through a sequence involving the ring opening of a zinc cyclopropoxide (formed from the cyclopropanol and zinc catalyst) to a zinc homoenolate, followed by enolization. digitellinc.comresearchgate.net

This enolized zinc homoenolate is a key bis-nucleophilic species, meaning it has two nucleophilic sites. acs.orgchemrxiv.org The reaction mechanism proceeds via the following proposed steps:

Ring Opening/Enolization : The zinc cyclopropoxide undergoes ring opening and enolization to form the enolized homoenolate intermediate. researchgate.net

α-Allylation : This intermediate reacts as an enolate with the electrophile (e.g., MBH carbonate) at its α-position. acs.orgnih.govacs.org

Ring Closure : Following the α-functionalization, the homoenolate part of the molecule closes back to regenerate the cyclopropane ring. acs.org

Lactonization : An irreversible lactonization step then yields the final product. acs.orgchemrxiv.org

This ring-opening/α-functionalization/ring-closure mechanism successfully explains the observed β-functionalization of the cyclopropanol while the ring itself is preserved. acs.org This reactive mode has also been applied to reactions with other electrophiles, such as alkylidenemalononitriles. acs.orgresearchgate.net

Applications in Cyclopropanation

Organozinc reagents, including this compound and related zinc carbenoids, are central to the construction of cyclopropane rings, a structural motif found in numerous natural products and pharmacologically active compounds. nih.gov

Stereoselective and Asymmetric Cyclopropanation Strategies

One of the most powerful methods for synthesizing cyclopropanes is the Simmons-Smith cyclopropanation, which traditionally uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid (IZnCH₂I). nih.govnih.gov Over the years, significant modifications have improved this reaction. The Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), generates a more reactive carbenoid. nih.govnih.gov

Achieving stereoselectivity is a critical goal in modern synthesis. For the cyclopropanation of alkenes, this can be accomplished in several ways:

Substrate Control : The inherent chirality in a substrate, such as an allylic alcohol, can direct the incoming carbenoid to one face of the double bond, resulting in a diastereoselective reaction. nih.gov

Asymmetric Catalysis : The development of catalytic asymmetric Simmons-Smith reactions, while challenging, allows for the generation of enantioenriched cyclopropanes from achiral starting materials. nih.gov This often involves the use of chiral ligands that coordinate to the zinc center, creating a chiral environment that influences the stereochemical outcome of the methylene transfer. Asymmetric variations using zinc- or boron-centered catalysts have significantly expanded the toolkit for stereoselective cyclopropane synthesis. rsc.org

These strategies enable the highly controlled construction of substituted cyclopropanes with specific relative and absolute stereochemistry. researchgate.net

Tandem Cyclopropanation Protocols

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov Such protocols have been successfully developed for the enantio- and diastereoselective synthesis of complex cyclopropyl alcohols. nih.govorganic-chemistry.org

One prominent strategy involves a one-pot, three-component reaction that forms up to three new C-C bonds with high stereocontrol. organic-chemistry.org This tandem approach typically proceeds as follows:

Asymmetric C-C Bond Formation : An asymmetric addition of an organozinc reagent (e.g., an alkylzinc or vinylzinc) to an α,β-unsaturated aldehyde (enal) or a simple aldehyde is performed. This step is catalyzed by a chiral ligand to establish the initial stereocenter(s) and generates an allylic zinc alkoxide intermediate. nih.govorganic-chemistry.org

Directed Diastereoselective Cyclopropanation : The in situ-generated zinc alkoxide then directs a subsequent cyclopropanation reaction. A zinc carbenoid, formed by adding diiodomethane or iodoform, is delivered to the face of the double bond coordinated to the zinc atom, ensuring high diastereoselectivity. organic-chemistry.org

This powerful one-pot procedure provides access to highly functionalized cyclopropyl and iodocyclopropyl alcohols with up to four contiguous stereocenters, circumventing the need to prepare and isolate the allylic alcohol intermediates. organic-chemistry.org

Table 2: Tandem Cyclopropanation Routes for Cyclopropyl Alcohols

| Route | Initial Step | Cyclopropanating Agent | Product Type | Reference |

|---|---|---|---|---|

| 1 | Asymmetric alkylzinc addition to enal | Diiodomethane | Cyclopropyl alcohol | organic-chemistry.org |

| 2 | Asymmetric alkylzinc addition to enal | Iodoform | Iodocyclopropyl alcohol | organic-chemistry.org |

| 3 | Asymmetric vinylation of aldehyde | Diiodomethane | Cyclopropyl alcohol | organic-chemistry.org |

Exploration of Molecular Rearrangements Involving Cyclopropylzinc Species

The study of molecular rearrangements provides deep insights into the reactivity and stability of chemical compounds. In the context of organometallic chemistry, cyclopropylzinc species, including this compound, present a fascinating case for potential molecular rearrangements due to the inherent strain of the cyclopropyl ring and the nature of the carbon-zinc bond. While the literature on many aspects of cyclopropylzinc reagents is extensive, detailed investigations into their sigmatropic rearrangements are less common. This section explores the theoretical basis for such rearrangements and discusses the factors that would govern their feasibility.

Investigations intonih.govucdavis.eduand Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma bond is broken, and a new sigma bond is formed in an uncatalyzed intramolecular process. wikipedia.org The nomenclature [i,j] is used to classify these shifts, where i and j refer to the number of atoms over which the sigma bond migrates on each fragment of the molecule. wikipedia.org The feasibility of these rearrangements is largely governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. These rules dictate whether a given sigmatropic shift is "allowed" or "forbidden" under thermal or photochemical conditions and whether the migrating group must move over the same face (suprafacial) or opposite faces (antarafacial) of the π-system. uh.edu

Theoretical Considerations for nih.govucdavis.edu-Sigmatropic Shifts in Cyclopropylzinc Systems:

A nih.govucdavis.edu-sigmatropic shift involves the migration of a substituent across a three-atom π-system. uh.edu In the context of a cyclopropylzinc species, one might envision a scenario where the zinc-bearing carbon atom or another substituent on the ring undergoes such a shift.

According to the Woodward-Hoffmann rules, a thermal nih.govucdavis.edu-shift of an alkyl group is symmetry-forbidden to proceed via a suprafacial pathway with retention of configuration at the migrating center. It is, however, allowed to proceed suprafacially if there is an inversion of configuration at the migrating carbon, or antarafacially with retention of configuration. wikipedia.orguh.edu For a small, constrained ring system like cyclopropane, an antarafacial shift is geometrically highly improbable. wikipedia.orguh.edu

The suprafacial shift with inversion of configuration, while theoretically possible, would also face a high activation barrier due to the strained transition state. There is a notable lack of documented examples of thermal nih.govucdavis.edu-sigmatropic rearrangements in simple cyclopropylzinc compounds in the reviewed scientific literature, suggesting that such processes are not facile under typical reaction conditions.

| Sigmatropic Shift Type | Thermal/Photochemical | Stereochemical Pathway (Allowed) | Feasibility in Cyclopropyl Systems |

| nih.govucdavis.edu-Alkyl Shift | Thermal | Suprafacial with inversion / Antarafacial with retention | Geometrically constrained, high activation energy expected. |

| nih.govucdavis.edu-Alkyl Shift | Photochemical | Suprafacial with retention | Potentially more feasible, but requires photochemical activation. |

Interactive Data Table: Feasibility of nih.govucdavis.edu-Sigmatropic Shifts

Note: This table is based on general principles of sigmatropic rearrangements and their application to the structural constraints of a cyclopropane ring.

Broader Context of Sigmatropic Rearrangements in Cyclopropane-Containing Molecules:

While direct evidence for sigmatropic rearrangements in simple cyclopropylzinc reagents is scarce, the broader field of organic chemistry offers insights into the behavior of cyclopropane rings in such transformations. For instance, vinylcyclopropanes are known to undergo thermal nih.govucdavis.edu-carbon shifts, often as part of a more complex rearrangement cascade, such as the vinylcyclopropane-cyclopentene rearrangement. These reactions, however, typically require significant thermal energy and involve the cleavage of a carbon-carbon bond within the ring, which is energetically demanding.

Furthermore, metal-catalyzed sigmatropic rearrangements of molecules containing cyclopropyl groups have been investigated. For example, gold(I) catalysts have been shown to facilitate complex rearrangements of propargyl esters that include cyclopropyl moieties, proceeding through intermediates that can be described in the context of ucdavis.eduucdavis.edu-sigmatropic shifts. nih.gov These examples, however, involve more complex substrates and the catalytic action of a transition metal, which alters the reaction pathway compared to a purely thermal, uncatalyzed sigmatropic rearrangement in a cyclopropylzinc species.

Mechanistic and Computational Studies on Bromo Cyclopropyl Zinc Reactivity

Elucidation of Reaction Mechanisms and Key Intermediates

The reactivity of bromo(cyclopropyl)zinc and related organozinc compounds is a subject of detailed mechanistic and computational investigation. These studies aim to uncover the intricate pathways, transition states, and key intermediates that govern their transformations, providing a foundational understanding for optimizing existing reactions and developing new synthetic methodologies.

Zinc homoenolates are crucial intermediates in organic synthesis, often generated from the C-C bond cleavage of cyclopropanols. nih.govblogspot.com These species have been extensively studied as nucleophiles for creating β-substituted carbonyl compounds. acs.org The process typically begins with the formation of a zinc cyclopropoxide, which then undergoes a ring-opening tautomerization to yield the zinc homoenolate. scispace.com

Recent studies have revealed a more complex reactivity profile for these intermediates. It has been demonstrated that zinc homoenolates can also behave as electrophiles. In the presence of nucleophilic amines, they can lead to the formation of valuable trans-cyclopropylamines, showcasing their amphoteric nature. nih.govblogspot.comacs.org

A significant advancement in understanding their reactivity is the concept of the "enolized homoenolate." acs.orgchemrxiv.org Mechanistic experiments suggest that the zinc homoenolate can undergo enolization to form a key bis-nucleophilic species. acs.orgnih.gov This enolized homoenolate is central to zinc-catalyzed β-functionalization reactions of cyclopropanols that proceed with the retention of the cyclopropane (B1198618) ring. acs.orgnih.gov The reaction pathway involves the generation of the enolized homoenolate, which then acts as a nucleophile. For instance, in reactions with Morita–Baylis–Hillman (MBH) carbonates, the enolized homoenolate undergoes α-allylation, followed by a regeneration of the cyclopropane ring and an irreversible lactonization. scispace.comacs.orgchemrxiv.org This mechanism avoids the direct β-C–H cleavage of the cyclopropanol. scispace.comchemrxiv.org The transient nature of the enolized homoenolate has been highlighted; once generated from the thermodynamically favored cyclopropoxide, it proceeds rapidly to the subsequent reaction step. researchgate.net

| Intermediate | Formation Pathway | Subsequent Reactivity | Product Type |

| Zinc Homoenolate | Ring-opening of zinc cyclopropoxide | Acts as a nucleophile at the β-carbon | β-Substituted ketones |

| Zinc Homoenolate | Ring-opening of zinc cyclopropoxide | Acts as an electrophile at the carbonyl carbon | trans-Cyclopropylamines (with amines) |

| Enolized Homoenolate | Enolization of zinc homoenolate | Acts as a bis-nucleophile (α-allylation) | β-Functionalized cyclopropanols |

| Enolized Homoenolate | Enolization of zinc homoenolate | Michael addition followed by ring closure | Cyclopropane-fused heterocycles |

This table illustrates the diverse reactivity pathways of intermediates derived from cyclopropanol transformations.

Cooperative catalysis, where both the metal center and the ligand actively participate in the reaction, is a powerful strategy in C-C bond formation. wikipedia.org Nickel-terpyridine (Ni-tpy) complexes are exemplary systems used in cross-coupling reactions, often replacing more expensive palladium catalysts. mdpi.comresearchgate.net The terpyridine ligand is not merely a spectator; its extended π-system makes it a "non-innocent" ligand capable of stabilizing low-valent metal centers and participating in the redox chemistry of the complex. researchgate.netnih.gov

In Ni-tpy catalyzed Negishi-type cross-coupling reactions, a plausible catalytic cycle involves the transmetalation of an in-situ formed low-valent nickel complex with an organozinc reagent, such as this compound, to generate an organonickel species. mdpi.comdokumen.pub The subsequent steps are highly dependent on the electronic interplay between the nickel center and the terpyridine ligand.

The electronic structure of the key intermediates in Ni-tpy systems is complex. For example, a reduced nickel(I)-tpy complex can be described by two resonance forms: a monovalent nickel [Ni(I)(tpy)] or a divalent nickel bound to a radical anionic terpyridine ligand [Ni(II)(tpy•−)]. mdpi.comresearchgate.net Spectroscopic and computational studies on complexes like [Ni(tpy)(Me)] have revealed that the latter description, [Ni(II)(tpy•−)(Me)], is more accurate, indicating significant charge transfer to the ligand. mdpi.com

This ligand-centered redox activity is crucial for the catalytic cycle. Single Electron Transfer (SET) from the electron-rich [Ni(II)(tpy•−)] complex to an alkyl halide is a key step, forming an alkyl radical and a Ni(II) species. mdpi.com The transition states in these reactions are often concerted but asynchronous, meaning bond-forming and bond-breaking events occur in a single step but are not perfectly synchronized.

| Complex Type | Proposed Electronic Structure | Role in Catalytic Cycle |

| Reduced Ni-tpy | [Ni(I)(tpy)] or [Ni(II)(tpy•−)] | Active species for transmetalation/SET |

| Organonickel Intermediate | [Ni(II)(tpy•−)(Alkyl)] | Undergoes Single Electron Transfer (SET) to substrate |

| Oxidized Ni-tpy | [Ni(II)(tpy)X] | Formed after SET, participates in oxidative addition |

| High-Valent Intermediate | [Ni(III)(tpy)(Alkyl)X] | Undergoes reductive elimination to form product |

This table summarizes the key nickel-terpyridine intermediates and their proposed roles in cross-coupling reactions.

The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes, utilizing an organozinc carbenoid. wikipedia.orgorganic-chemistry.org The reactive species, typically iodomethylzinc iodide (ICH2ZnI), is formed from diiodomethane and a zinc-copper couple. wikipedia.orgucalgary.ca This reaction is stereospecific, meaning the configuration of the alkene is preserved in the cyclopropane product, which points towards a concerted mechanism. wikipedia.orgucalgary.ca

While the precise mechanism has been debated, it is generally accepted that a free carbene is not involved. organic-chemistry.org Instead, the reaction proceeds via a metal carbenoid. A widely accepted model involves a "butterfly-type" transition state where the methylene group is delivered to both carbons of the alkene simultaneously. ucalgary.caucl.ac.uk In this transition state, the zinc atom coordinates to the double bond, facilitating the concerted transfer of the CH2 group. The nucleophilic C=C bond attacks the carbenoid, leading to the loss of the iodide leaving group, while electrons from the C-Zn bond form the second C-C bond of the cyclopropane ring. ucalgary.ca The electrophilic nature of the zinc carbenoid means it reacts more readily with electron-rich olefins. ucl.ac.uk

The concept of the "enolized homoenolate" has provided a new framework for understanding the reactivity of zinc homoenolates, particularly in β-functionalization reactions. acs.orgnih.gov This key intermediate is generated through the ring-opening of a zinc cyclopropoxide followed by enolization of the resulting zinc homoenolate. researchgate.netchemrxiv.org

This species acts as a versatile bis-nucleophilic reagent. scispace.comacs.org Its enolate moiety can participate in Michael additions to electrophiles like alkylidenemalononitriles. researchgate.net This is followed by ring closure of the resulting homoenolate to regenerate the cyclopropane ring, ultimately affording cyclopropane-fused pyran derivatives. researchgate.net This pathway represents a rare example of a metal homoenolate acting as a latent α,β-bisnucleophilic species. acs.org The ability to trap the enolized homoenolate at the α-position, followed by ring closure, enables the β-functionalization of a cyclopropanol while retaining the three-membered ring, a significant synthetic challenge due to the high ring strain. scispace.comacs.org

Cooperative Ligand-Metal Mechanisms in C-C Activation (e.g., Ni-Terpyridine Systems)

Theoretical and Computational Investigations

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reactivity of organometallic reagents. In the case of this compound, computational studies provide deep insights into its structure, the energetics of its reactions, and the origins of selectivity. These investigations complement experimental findings, offering a molecular-level understanding that is often inaccessible through empirical methods alone.

Density Functional Theory (DFT) Calculations for Structural and Energetic Insights

DFT calculations can model the molecule in the gas phase or, more realistically, in the presence of a solvent like tetrahydrofuran (B95107) (THF), which is commonly used for its preparation and reactions. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Key Structural Insights from DFT:

C-Zn Bond: DFT calculations can determine the precise length and nature of the carbon-zinc bond. This bond possesses a significant covalent character, which influences the nucleophilicity of the cyclopropyl (B3062369) group. organicreactions.org

Coordination with Solvents: this compound is typically solvated by THF. DFT models can include explicit solvent molecules to study their coordinating effect on the zinc center, which in turn affects the reagent's stability and reactivity.

Molecular Geometry: The calculations provide detailed information on bond angles and dihedral angles, defining the three-dimensional shape of the reagent. The geometry around the zinc atom, which is often tetrahedral when coordinated to solvent molecules, is a critical factor in its reaction mechanisms.

Below is an interactive data table representing typical structural parameters that can be obtained from DFT calculations for a solvated this compound monomer.

| Parameter | Atom 1 | Atom 2 | Typical Calculated Value |

| Bond Lengths (Å) | |||

| C-Zn | C | Zn | ~2.0 - 2.1 |

| Zn-Br | Zn | Br | ~2.3 - 2.4 |

| C-C (cyclopropyl) | C | C | ~1.5 |

| Zn-O (THF) | Zn | O | ~2.1 - 2.2 |

| **Bond Angles (°) ** | |||

| C-Zn-Br | C | Zn | ~115 - 125 |

| C-Zn-O (THF) | C | Zn | ~105 - 115 |

| Br-Zn-O (THF) | Br | Zn | ~100 - 110 |

Note: These values are illustrative and can vary depending on the level of theory, basis set, and solvation model used in the DFT calculation.

Energetic insights from DFT include the calculation of the molecule's total electronic energy, enthalpy, and Gibbs free energy. These values are fundamental for predicting the stability of the reagent and the thermodynamic favorability of its reactions.

Predictive Modeling of Transition States and Reaction Energetics

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition state (TS)—the highest energy point along the reaction pathway. Computational modeling is uniquely suited to characterize these fleeting structures. mit.edu For reactions involving this compound, such as the Negishi cross-coupling, identifying the transition state geometry and its associated energy barrier is key to predicting reaction rates and outcomes. wikipedia.orgresearchgate.net

DFT calculations are used to map the potential energy surface of a reaction. By locating the minimum energy path between reactants and products, the transition state can be identified as a first-order saddle point. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

Modeling a Negishi Coupling Reaction: A typical computational study of a Negishi coupling involving this compound would model the key steps of the catalytic cycle:

Oxidative Addition: The organic halide adds to the palladium(0) catalyst.

Transmetalation: The cyclopropyl group is transferred from zinc to the palladium center. This is often the rate-determining step and the focus of detailed modeling.

Reductive Elimination: The coupled product is formed, regenerating the palladium(0) catalyst.

Computational models can predict the activation energies for each step, revealing the reaction's kinetic profile. rwth-aachen.de

An interactive data table below illustrates the kind of energetic data generated from a computational study of a reaction pathway, such as the transmetalation step.

| Species | Description | Calculated Relative Gibbs Free Energy (kcal/mol) |

| Reactants | (Cyclopropyl)ZnBr + Ar-Pd(II)-X Complex | 0.0 (Reference) |

| Transition State (TS) | Structure where the cyclopropyl group is bridging Zn and Pd | +15 to +25 |

| Products | Ar-Pd(II)-Cyclopropyl Complex + ZnBrX | -5 to -15 |

Note: The values are hypothetical and represent typical energy profiles for organometallic catalytic cycles. The actual values are highly dependent on the specific substrates, ligands, and computational methods.

Computational Prediction of Stereoselectivity and Conformational Preferences

Many reactions involving cyclopropyl groups can lead to multiple stereoisomers. Computational chemistry provides powerful tools to predict and rationalize the stereochemical outcome of these reactions. arxiv.org This is achieved by calculating the energies of the different diastereomeric transition states that lead to the various stereoisomers. According to transition state theory, the lowest energy transition state will correspond to the major product formed.

For this compound, conformational preferences are also important. The cyclopropyl group can rotate around the C-Zn bond. While this rotation is generally fast, certain conformations may be energetically favored, especially in the crowded environment of a transition state. unl.pt DFT can be used to calculate the energy profile of this rotation, identifying the most stable conformers.

Factors Influencing Stereoselectivity:

Steric Effects: Computational models can quantify the steric hindrance between the cyclopropyl group, the substrate, and the catalyst's ligands in the transition state.

Electronic Effects: The electronic interactions between the reacting partners can favor one orientation over another.

Non-covalent Interactions: Subtle interactions like C-H···O or C-H···π can play a decisive role in stabilizing one transition state over another, thereby controlling stereoselectivity. acs.org

A computational analysis would compare the activation energies (ΔΔG‡) for the competing pathways. A difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to a product ratio of approximately 90:10.

Analysis of Electronic Effects and Orbital Interactions

To gain a deeper understanding of the bonding and reactivity of this compound, computational methods like Natural Bond Orbital (NBO) analysis are employed. NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uba.arwikipedia.org

Insights from NBO Analysis:

Bond Polarity: NBO analysis provides natural atomic charges, quantifying the charge distribution within the molecule. This reveals the polarity of the C-Zn and Zn-Br bonds. The carbon atom of the cyclopropyl group attached to zinc typically carries a partial negative charge, consistent with its nucleophilic character.

Hybridization: The analysis determines the hybridization of the atomic orbitals that form the NBOs. For instance, it can describe the specific sp-hybrid character of the orbitals forming the C-Zn bond.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net These interactions represent delocalization effects and are crucial for understanding molecular stability and reactivity. For this compound, a significant interaction would be the donation of electron density from the C-Zn bonding orbital (a donor) to an empty antibonding orbital (an acceptor) on an adjacent electrophile during a reaction. The energy associated with this interaction (E(2)) quantifies its stabilizing effect and can be correlated with the reagent's reactivity.

An interactive table showing representative data from an NBO analysis is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ(C-Zn) | σ(Pd-X) | High | Key interaction during transmetalation |

| LP(Br) | σ(C-Zn) | Low | Intramolecular electron delocalization |

| σ(C-C) | σ*(C-Zn) | Moderate | Hyperconjugation affecting C-Zn bond strength |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. E(2) is the second-order perturbation theory energy of the donor-acceptor interaction. The values and specific interactions are illustrative of the type of information obtained from an NBO analysis.*

Stereochemical Control and Selectivity in Transformations Involving Cyclopropylzinc Reagents

Diastereoselective Control Strategies

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of cyclopropylzinc reagents, this often involves controlling the relative stereochemistry of substituents on the cyclopropane (B1198618) ring and, in some cases, a newly formed stereocenter on an adjacent group.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the inherent structural features of the substrate dictate the stereochemical course of the reaction. The steric and electronic properties of substituents on the reacting partners guide the approach of the cyclopropylzinc reagent, leading to the preferential formation of one diastereomer.

A notable example is the copper-catalyzed carbozincation of cyclopropenes. In these reactions, the presence of directing groups such as esters on the cyclopropene (B1174273) substrate can lead to excellent facial selectivity in the addition of diorganozinc reagents. nih.gov The resulting cyclopropylzinc species are formed as single diastereoisomers, which can then be trapped with various electrophiles to yield highly substituted cyclopropanes with excellent diastereoselectivity. nih.govthieme-connect.com For instance, the addition of diorganozinc reagents to 2-alkyl-substituted cycloprop-2-ene carboxylate esters proceeds with high regioselectivity and diastereoselectivity, affording cyclopropanes with a quaternary carbon center. nih.gov

The reaction of cyclopropanols with cyclopropenes, mediated by zinc, also demonstrates excellent diastereocontrol, resulting in the formation of densely functionalized cyclopropanes with three contiguous stereocenters. chemrxiv.org This stereoselectivity is attributed to the steric interactions of the substrates. researchgate.net Similarly, the diastereoselective cyclopropanation of alkenes with N-enoxyphthalimides catalyzed by rhodium(III) can exhibit a switch in diastereoselectivity from trans to cis, which is believed to be due to the flexibility of the intermediate rhodacyclic species. organic-chemistry.org

Table 1: Examples of Substrate-Controlled Diastereoselective Reactions

| Reactants | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

| Cyclopropene carboxylates + Diorganozinc reagents | Copper | Ester directing group | >93:7 | nih.gov |

| 3-Methyl-3-phenylcyclopropene + 1-Arylcyclopropanols | Zinc | Synergistic catalysis | >20:1 | chemrxiv.org |

| Alkenes + N-Enoxyphthalimides | Rhodium(III) | Switchable diastereoselectivity | N/A | organic-chemistry.org |

| Allylic alcohols + gem-Dizinc carbenoids | N/A | In situ B/Zn exchange | High | nih.gov |

Auxiliary-Controlled Diastereoselectivity (e.g., Chiral Oxazolidinones)

When the substrate itself does not provide sufficient stereocontrol, a chiral auxiliary can be employed. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Chiral oxazolidinones are effective auxiliaries for controlling the diastereoselectivity of carbometallation reactions involving cyclopropenes. nih.gov For example, acyloxazolidinone derivatives of cycloprop-2-ene carboxylic acid undergo carbometallation with high diastereoselectivity. nih.gov The combination of CuBr•Me₂S and MgBr₂•OEt₂ has been found to be selective for the addition of Et₂Zn to a cyclopropene bearing a chiral oxazolidinone auxiliary, resulting in the formation of the product with greater than 95% diastereoselectivity. nih.gov

These auxiliaries have also been used for the resolution of cycloprop-2-ene carboxylic acids. researchgate.net The diastereomeric N-acyloxazolidines formed from enantiomerically pure oxazolidinones can be separated, allowing for the isolation of the desired enantiomer of the cyclopropene carboxylic acid. researchgate.net The epoxidation of enecarbamates substituted with chiral oxazolidinones also proceeds with high diastereoselectivity. nih.gov

Enantioselective Control Strategies

Enantioselective strategies aim to produce one enantiomer of a chiral product in excess over the other. This is crucial for the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

Asymmetric Catalysis in Cyclopropanation and Related Reactions

Asymmetric catalysis is a powerful tool for achieving enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. In the context of cyclopropylzinc reagents, asymmetric catalysis can be applied to their formation or their subsequent reactions.

The copper-catalyzed carbozincation of cyclopropenes can be rendered enantioselective by using a chiral ligand. thieme-connect.comacs.org This method allows for the synthesis of highly enantioenriched cyclopropylzinc reagents, which can then be functionalized with a variety of electrophiles to produce polysubstituted cyclopropanes as single diastereoisomers and with high enantiomeric excess. thieme-connect.comacs.org Similarly, a palladium-catalyzed enantioselective carbozincation of cyclopropenes has been developed, furnishing functionalized cyclopropenes with excellent diastereo- and enantioselectivity. nih.gov

Cobalt-catalyzed hydroalkylation of 3,3-disubstituted cyclopropenes, assisted by a chiral phosphine (B1218219) ligand, also provides enantioenriched cyclopropanes with excellent diastereoselectivity and enantioselectivity (up to 98:2 er). researchgate.net Furthermore, the asymmetric cyclopropanation of allylic alcohols using gem-dizinc carbenoids can produce 1,2,3-substituted cyclopropanes in high yields and with excellent enantio- and diastereoselectivities. nih.gov

Table 2: Examples of Asymmetric Catalysis

| Reaction | Catalyst System | Product Type | Enantiomeric Ratio (er) | Reference |

| Carbozincation of cyclopropenes | Copper / Chiral ligand | Polysubstituted cyclopropanes | High | thieme-connect.comacs.org |

| Carbozincation of cyclopropenes | Palladium / Chiral ligand | Functionalized cyclopropenes | High | nih.gov |

| Hydroalkylation of cyclopropenes | Cobalt / Chiral phosphine | Enantioenriched cyclopropanes | 98:2 | researchgate.net |

| Cyclopropanation of allylic alcohols | gem-Dizinc carbenoid / Chiral ligand | 1,2,3-Trisubstituted cyclopropanes | High | nih.gov |

Kinetic Resolution Approaches for Racemic Cyclopropylzinc Reagents

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

A significant advancement in this area is the kinetic resolution of racemic cis-cyclopropylzinc reagents through a nickel-catalyzed enantioselective coupling with alkyl electrophiles. acs.orgresearchgate.netnih.gov This process is a key step in a one-pot, two-step enantiodivergent relay coupling methodology. acs.orgresearchgate.netnih.gov The nickel catalyst, bearing a chiral ligand, selectively couples one enantiomer of the racemic cyclopropylzinc reagent with an alkyl electrophile. acs.orgresearchgate.netnih.gov

Development of Enantiodivergent Relay Coupling Methodologies

Enantiodivergent synthesis allows for the selective formation of either enantiomer of a product from a common starting material by simply changing the reaction conditions or the sequence of reagent addition. A recently developed enantiodivergent relay coupling (EDRC) process provides access to a variety of synthetically useful chiral cyclopropanes from racemic cis-cyclopropylzinc reagents. acs.orgresearchgate.netnih.gov

This one-pot, two-step strategy begins with the kinetic resolution of the racemic cis-cyclopropylzinc reagent via a nickel-catalyzed enantioselective coupling with an alkyl electrophile, as described above. acs.orgresearchgate.netnih.gov The remaining, unreacted enantiomer of the cyclopropylzinc reagent then undergoes a stereospecific relay coupling with a different electrophile. acs.orgresearchgate.netnih.gov This elegant approach yields two different, highly functionalized chiral cyclopropanes with opposite configurations on the cyclopropane ring from a single racemic precursor. acs.orgresearchgate.netnih.gov This methodology has been successfully applied to the synthesis of chiral fluoroalkylated cyclopropanes and enantiomerically enriched cyclopropanes with chiral side chains. acs.orgresearchgate.net

Inherent Stereospecificity of Reactions

The three-membered ring of cyclopropylzinc reagents imposes significant steric constraints that play a crucial role in directing the stereochemical outcome of their reactions. This inherent structural feature often leads to a high degree of stereospecificity, where the stereochemistry of the reactants directly dictates the stereochemistry of the products. This is evident in both the formation of the cyclopropane ring and its subsequent functionalization.

Conservation of Alkene Stereochemistry in Cyclopropanation Reactions

A key method for synthesizing cyclopropanes that often involves organozinc intermediates is the Simmons-Smith reaction and its variations. A defining characteristic of this type of cyclopropanation is its stereospecificity with respect to the starting alkene. ucalgary.ca The reaction proceeds in a concerted fashion, meaning both new carbon-carbon bonds are formed simultaneously from the same side of the alkene. ucalgary.ca As a result, the geometric configuration of the substituents on the double bond is precisely maintained in the resulting cyclopropane ring. masterorganicchemistry.comlibretexts.org